Product packaging for 3H-Imidazo[2,1-c][1,4]oxazine(Cat. No.:CAS No. 43031-31-8)

3H-Imidazo[2,1-c][1,4]oxazine

Cat. No.: B14655411
CAS No.: 43031-31-8
M. Wt: 122.12 g/mol
InChI Key: UGICTLUNXXOGOG-UHFFFAOYSA-N
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Description

Overview of Fused Heterocyclic Chemistry and its Academic Significance

Fused heterocyclic compounds, characterized by the sharing of one or more bonds between at least two rings, one of which must be heterocyclic, represent a cornerstone of organic and medicinal chemistry. igi-global.comscilit.com These intricate molecular architectures are not merely academic curiosities; they are integral to the metabolic processes of all living organisms. igi-global.comnih.gov The academic significance of fused heterocyclic chemistry stems from its profound impact on drug discovery and materials science. igi-global.comijnrd.org The unique three-dimensional structures and electronic properties of these systems allow for specific interactions with biological targets, making them privileged scaffolds in the development of novel therapeutics. igi-global.com Researchers continually explore new synthetic methodologies, from traditional techniques to greener, more sustainable approaches, to access a diverse array of fused heterocyclic frameworks. scilit.com This ongoing research expands the chemical space available for investigation and provides tools for creating compounds with enhanced efficacy and specificity. igi-global.com

Importance of Nitrogen and Oxygen Heterocycles in Research

Heterocyclic compounds containing nitrogen and oxygen are of paramount importance in research, largely due to their widespread presence in natural products and their diverse biological activities. nih.govresearchgate.net These moieties are fundamental components of many pharmaceuticals and agrochemicals. researchgate.netfrontiersin.org The presence of both nitrogen and oxygen atoms within a heterocyclic ring system can impart unique physicochemical properties, influencing factors such as solubility, polarity, and the ability to form hydrogen bonds. openmedicinalchemistryjournal.com These characteristics are crucial for molecular recognition and binding to biological macromolecules, making nitrogen and oxygen heterocycles attractive targets for the design and synthesis of new bioactive compounds. nih.govopenmedicinalchemistryjournal.com Their structural diversity and the potential for a wide range of chemical modifications make them versatile building blocks in the quest for new medicines and functional materials. researchgate.netfrontiersin.org

Positioning 3H-Imidazo[2,1-c]Current time information in Bangalore, IN.researchgate.netoxazine within the Scope of Fused Imidazo-Oxazine Chemical Space

The 3H-Imidazo[2,1-c] Current time information in Bangalore, IN.researchgate.netoxazine (B8389632) scaffold belongs to the broader class of fused imidazo-oxazine systems, which are bicyclic structures containing both an imidazole (B134444) and an oxazine ring. ontosight.aiias.ac.in The specific nomenclature "3H-" indicates the position of a saturated carbon atom in the imidazo-oxazine ring system, influencing its three-dimensional conformation. The fusion of the electron-rich imidazole ring with the oxazine ring creates a unique electronic and structural entity with potential for diverse chemical reactivity and biological activity. ias.ac.in

Within the imidazo-oxazine chemical space, variations can occur based on the points of fusion between the two rings and the substitution patterns on the core structure. For instance, the related imidazo[2,1-b] Current time information in Bangalore, IN.ias.ac.inoxazine system has also been a subject of research. nih.govbiosynth.com The 3H-Imidazo[2,1-c] Current time information in Bangalore, IN.researchgate.netoxazine core is a key feature in a number of compounds that have been investigated for their potential applications in medicinal chemistry. researchgate.netontosight.ai

Research Objectives and Scope for 3H-Imidazo[2,1-c]Current time information in Bangalore, IN.researchgate.netoxazine Investigations

The primary objective of research into 3H-Imidazo[2,1-c] Current time information in Bangalore, IN.researchgate.netoxazine and its derivatives is to explore their synthesis, chemical properties, and potential applications. A significant focus of these investigations lies in the development of efficient and regioselective synthetic methods to construct this fused heterocyclic system. ias.ac.inacs.org Researchers aim to understand the structure-activity relationships of these compounds, which involves synthesizing a variety of derivatives with different substituents and evaluating their chemical and physical properties. researchgate.netias.ac.in The scope of these investigations includes detailed spectroscopic and analytical characterization to unambiguously confirm the structures of the synthesized molecules. ias.ac.innih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O B14655411 3H-Imidazo[2,1-c][1,4]oxazine CAS No. 43031-31-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

43031-31-8

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

3H-imidazo[2,1-c][1,4]oxazine

InChI

InChI=1S/C6H6N2O/c1-2-8-3-4-9-5-6(8)7-1/h1,3-5H,2H2

InChI Key

UGICTLUNXXOGOG-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=COC=CN21

Origin of Product

United States

Synthetic Methodologies for 3h Imidazo 2,1 C 1 2 Oxazine and Its Derivatives

Cyclization Strategies for Oxazine (B8389632) Ring Formation

The formation of the 1,4-oxazine ring is a common and effective strategy for the synthesis of imidazo[2,1-c] beilstein-journals.orgnih.govoxazines. This is typically achieved through intramolecular cyclization of suitably functionalized imidazole (B134444) precursors.

Intramolecular Hydroamination via 6-exo-dig Cyclization

One of the key methods for constructing the oxazine ring in the 3H-imidazo[2,1-c] beilstein-journals.orgnih.govoxazine system is through intramolecular hydroamination. This process involves the addition of an N-H bond across a carbon-carbon triple bond. The regioselectivity of this cyclization is crucial, and in the case of appropriately substituted imidazole derivatives, it proceeds via a 6-exo-dig pathway. This mode of cyclization is favored as it leads to the formation of a thermodynamically stable six-membered ring. The "6" indicates the formation of a six-membered ring, "exo" signifies that the attacking nitrogen atom is attached to the atom adjacent to the triple bond, and "dig" refers to the diagonal geometry of the alkyne involved in the cyclization. This regioselective pathway ensures the exclusive formation of the desired 1,4-oxazine ring fused to the imidazole core.

Cesium Carbonate-Mediated Cyclization of Imidazo-1,5-alkynyl Alcohol Derivatives

Cesium carbonate (Cs2CO3) has been demonstrated as an effective mediator for the intramolecular hydroalkoxylation of aromatic alkynols, leading to the formation of dihydroisobenzofuran derivatives. This reaction proceeds through a 5-exo-dig cyclization. While this specific example does not directly yield an imidazo-oxazine, the principle can be extended to the synthesis of the 3H-imidazo[2,1-c] beilstein-journals.orgnih.govoxazine system. By analogy, an imidazo-1,5-alkynyl alcohol derivative could undergo an intramolecular cyclization facilitated by cesium carbonate. In this hypothetical scenario, the hydroxyl group of the alcohol would attack the alkyne, leading to the formation of the oxazine ring. The use of a mild base like cesium carbonate is advantageous as it can promote the reaction while minimizing side reactions.

Transition Metal-Free, Base-Promoted Hydroalkoxylation

An efficient and environmentally friendly method for the synthesis of substituted imidazo[2,1-c] beilstein-journals.orgnih.govoxazines involves a transition metal-free, base-promoted hydroalkoxylation of 1,5-alkynyl alcohols. This reaction proceeds with high regioselectivity, exclusively forming the 6-exo-dig cyclization product. The choice of base is critical for the success of this reaction, with lithium t-butoxide often being the optimal choice. The reaction is typically carried out in a polar aprotic solvent such as DMF and can be accelerated by microwave irradiation. This method is attractive due to its operational simplicity, avoidance of toxic and expensive transition metals, and the high yields of the desired products.

Table 1: Base-Promoted Hydroalkoxylation of Imidazo-1,5-alkynyl Alcohols

Entry Substrate Base Solvent Conditions Product Yield (%)
1 Phenyl(4-phenyl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanol LiOtBu DMF 80°C, 5 min (MW) 3,6-Diphenyl-3H-imidazo[2,1-c] beilstein-journals.orgnih.govoxazine 95
2 (4-Bromophenyl)(4-(4-bromophenyl)-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanol LiOtBu DMF 80°C, 5 min (MW) 3,6-Bis(4-bromophenyl)-3H-imidazo[2,1-c] beilstein-journals.orgnih.govoxazine 92
3 (4-Chlorophenyl)(4-(4-chlorophenyl)-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanol LiOtBu DMF 80°C, 5 min (MW) 3,6-Bis(4-chlorophenyl)-3H-imidazo[2,1-c] beilstein-journals.orgnih.govoxazine 93
4 (4-Methoxyphenyl)(4-(4-methoxyphenyl)-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanol LiOtBu DMF 80°C, 5 min (MW) 3,6-Bis(4-methoxyphenyl)-3H-imidazo[2,1-c] beilstein-journals.orgnih.govoxazine 90

Annulation Reactions for Imidazole Ring Formation in Fused Systems

An alternative approach to the synthesis of imidazo-oxazines is to construct the imidazole ring onto a pre-existing oxazine or a precursor that will form the oxazine ring in a subsequent step.

Rhodium(II)-Catalyzed Annulation involving 1-Tosyl-1,2,3-Triazoles and Halohydrins

Rhodium(II)-catalyzed reactions of 1-tosyl-1,2,3-triazoles are a powerful tool for the synthesis of various nitrogen-containing heterocycles. These reactions proceed through the formation of a rhodium-iminocarbene intermediate, which can then undergo a variety of transformations. While the direct annulation with halohydrins to form imidazo-oxazines is not explicitly detailed in the provided search results, the reactivity of the rhodium carbene with alcohols is known. It is plausible that a reaction between a 1-tosyl-1,2,3-triazole and a halohydrin, such as 2-chloroethanol (B45725) or 2-bromoethanol, could lead to the formation of the 3H-imidazo[2,1-c] beilstein-journals.orgnih.govoxazine core. In this proposed mechanism, the hydroxyl group of the halohydrin would attack the rhodium carbene, followed by an intramolecular cyclization where the nitrogen atom displaces the halide to form the fused imidazole ring. This approach would offer a novel and convergent route to the desired heterocyclic system.

Multi-Component Reactions (MCRs) in Imidazo-Oxazine Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an MCR used for the synthesis of imidazo-fused heterocycles, such as imidazo[1,2-a]pyridines. nih.gov This reaction typically involves the condensation of an amidine, an aldehyde, and an isocyanide. nih.gov

While the direct synthesis of 3H-imidazo[2,1-c] beilstein-journals.orgnih.govoxazine using a classical GBB reaction has not been explicitly described, the versatility of this MCR suggests its potential applicability. By carefully selecting the starting components, it may be possible to construct the imidazo-oxazine scaffold. For instance, a suitably functionalized amino-oxazine derivative could potentially act as the amidine component, which upon reaction with an aldehyde and an isocyanide, could lead to the desired fused heterocyclic system. The development of such a GBB-type reaction would provide a rapid and diversity-oriented approach to a library of novel 3H-imidazo[2,1-c] beilstein-journals.orgnih.govoxazine derivatives.

One-Pot, Three-Component Approaches

One-pot, multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex heterocyclic scaffolds like imidazo-oxazines from simple starting materials in a single step. These reactions are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. nih.gov

A notable example is the eco-friendly, one-pot, three-component synthesis of novel imidazo- rsc.orgarkat-usa.org-oxazine derivatives under solvent-free conditions. researchgate.net This method involves the reaction of hydantoin, an aromatic aldehyde, and 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone). researchgate.net The microwave-assisted approach significantly improves yields, achieving up to 80%, compared to conventional methods which typically yield around 50%. researchgate.net The versatility of MCRs is also demonstrated in the synthesis of related imidazo-fused systems, such as the Groebke–Blackburn–Bienaymé reaction, which combines amidines, aldehydes, and isocyanides to construct diverse imidazo[1,2-x]azines. nih.gov

Table 1: Examples of Three-Component Reactions for Imidazo-Fused Heterocycles
Component 1Component 2Component 3Resulting ScaffoldConditionsYieldReference
HydantoinAromatic AldehydeDimedoneImidazo- rsc.orgarkat-usa.org-oxazineMicrowave, Solvent-free~80% researchgate.net
2-AminopyridineIsatinIsocyanideTetracyclic fused Imidazo[1,2-a]pyridineHClO₄, n-BuOH, RefluxGood nih.gov

Advanced Catalytic Approaches in Oxazine Synthesis

Catalysis is fundamental to the modern synthesis of oxazine and related heterocyclic structures, offering pathways with enhanced efficiency, regioselectivity, and milder reaction conditions. A variety of catalytic systems, including transition metals and nanocatalysts, have been developed to facilitate the construction of the imidazo-oxazine core. These advanced methods often lead to higher yields and cleaner reaction profiles compared to stoichiometric approaches. nih.gov

Silver Carbonate/Trifluoroacetic Acid (Ag₂CO₃/TFA)-Catalyzed Cyclization

The combination of silver carbonate (Ag₂CO₃) and trifluoroacetic acid (TFA) serves as a potent catalytic system for intramolecular annulation reactions to form imidazo-oxazine rings. This methodology has been successfully applied to synthesize a series of 1H-benzo researchgate.netnih.govimidazo[1,2-c] rsc.orgarkat-usa.orgoxazin-1-one derivatives from N-Boc-2-alkynylbenzimidazole precursors. mdpi.com

The reaction proceeds with high regioselectivity, exclusively favoring the 6-endo-dig cyclization pathway to produce the six-membered oxazine ring, with no formation of the alternative 5-exo-dig product. mdpi.comrsc.org This catalytic system is effective for a range of alkynyl substrates, including those with aliphatic, aromatic, and heteroaromatic substituents, demonstrating its broad applicability. mdpi.com The reaction is typically carried out in dichloroethane at elevated temperatures (e.g., 60 °C), providing the desired products in good to excellent yields. mdpi.comrsc.org Computational studies have been employed to rationalize the observed selectivity for the six-membered ring formation. rsc.org While other silver salts like AgNO₃ and AgOAc have been used in related cyclizations, the Ag₂CO₃/TFA system has proven particularly effective for this specific transformation. rsc.orgnih.govnih.gov

Wittig Reaction and Intramolecular Wittig Cyclization

The intramolecular Wittig reaction is a powerful tool for the formation of unsaturated heterocyclic compounds, including the 1,4-oxazine scaffold. arkat-usa.org This approach typically involves the in-situ generation of a phosphorus ylide, which then undergoes cyclization. organic-chemistry.org

A notable application is the one-pot synthesis of functionalized 1,4-oxazine derivatives from the reaction of phosphine (B1218219) derivatives (e.g., triphenylphosphine), dialkyl acetylenedicarboxylates, and nitrosonaphthols. arkat-usa.org The proposed mechanism involves the initial reaction between the phosphine and the acetylenic ester to form a reactive intermediate. This intermediate is protonated by the nitrosonaphthol, leading to a vinylphosphonium salt. Subsequent intramolecular Wittig reaction within this salt yields the final 1,4-oxazine ring system and triphenylphosphine (B44618) oxide as a byproduct. arkat-usa.org This method is advantageous as it proceeds under neutral conditions without the need for an external catalyst and provides an efficient route for constructing the C=N double bond within the heterocyclic core. arkat-usa.org The aza-Wittig reaction, a variation where an iminophosphorane reacts with a carbonyl group, is also a widely used strategy for synthesizing nitrogen-containing heterocycles. scispace.comacs.org

Table 2: Synthesis of 1,4-Oxazines via Intramolecular Wittig Reaction
PhosphineAcetylenic EsterNitroso CompoundSolventKey IntermediateProductReference
TriphenylphosphineDialkyl acetylenedicarboxylate1-Nitroso-2-naphtholTolueneVinylphosphonium salt3H-Naphtho[2,1-b] rsc.orgresearchgate.netoxazine derivative arkat-usa.org
Tri-m-tolylphosphineDialkyl acetylenedicarboxylate2-Nitroso-1-naphtholTolueneVinylphosphonium salt1H-Naphtho[1,2-b] rsc.orgresearchgate.netoxazine derivative arkat-usa.org

Hetero Diels-Alder Reactions for Oxazine Scaffolds

The hetero-Diels-Alder (HDA) reaction, a [4+2] cycloaddition involving one or more heteroatoms, is a classic and effective method for constructing six-membered heterocyclic rings like oxazines. researchgate.net In this reaction, a heterodienophile (e.g., a nitroso compound) reacts with a diene to form the oxazine ring.

This strategy has been employed to prepare polymer-supported dihydro rsc.orgnih.govoxazine derivatives through the reaction of acyl- and arylnitroso compounds with cyclic dienes. nih.gov The use of a solid support facilitates purification and handling. The reaction demonstrates predictable regioselectivity, and the resulting cycloadducts can be further modified. nih.gov HDA reactions involving nitroalkenes as heterodienes have also been shown to produce spirocyclic-1,2-oxazine N-oxides with high regiocontrol, often without the need for a catalyst. nih.gov The electron density of the reactants plays a crucial role; electron-withdrawing groups on the dienophile can enhance its reactivity in normal electron demand HDA reactions. rug.nl This approach provides a powerful route to a variety of oxazine scaffolds with potential applications in medicinal chemistry. researchgate.net

Green Chemistry Approaches and Nanocatalysis in Imidazo-Oxazine Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign synthetic methods for oxazine derivatives. These approaches focus on using non-toxic solvents (like water or glycerol), solvent-free conditions, and reusable catalysts to minimize waste and energy consumption. researchgate.net

Nanocatalysis has emerged as a particularly promising green strategy. Various nanocatalysts have been developed that exhibit high efficiency and can be easily separated and reused. For instance, a magnetic solid acid nanocatalyst based on ferrierite has been used for the synthesis of rsc.orgarkat-usa.org-oxazine derivatives in water at room temperature, offering high yields in short reaction times. nih.gov Another example is a nanocomposite of heteropolyacid stabilized on titanium oxide and graphitic carbon nitride (H₃PMo₁₁O₃₉@TiO₂@g-C₃N₄), which effectively catalyzes the one-pot, three-component synthesis of 1,3-oxazines under solvent-free conditions. rsc.org These magnetic or solid-supported nanocatalysts can be recovered through simple filtration or with an external magnet and reused multiple times without a significant loss of activity, making them both economically and environmentally advantageous. nih.govrsc.orgresearchgate.net

Table 3: Green Catalytic Systems for Oxazine Synthesis
CatalystReaction TypeSolvent/ConditionsKey AdvantagesReference
Magnetic Ferrierite (M-FER/TEPA/SO₃H)Three-componentWater, Room Temp.High yields, short reaction time, catalyst reusability nih.gov
H₃PMo₁₁O₃₉@TiO₂@g-C₃N₄Three-componentSolvent-free, 80 °CHigh yields (85-95%), short reaction time (5-12 min), reusable rsc.org
Fe₃O₄@walnut shell/Cu(II)Pseudo three-componentSolvent-free, 60 °CEco-friendly bio-based catalyst, magnetically separable, reusable researchgate.net

Strategies for Derivatization and Scaffold Functionalization

Once the core imidazo-oxazine scaffold is constructed, its derivatization is crucial for exploring structure-activity relationships in medicinal chemistry. Various strategies exist for the regioselective functionalization of the heterocyclic core. rsc.org

A powerful approach for functionalizing related imidazo-fused systems like imidazo[1,2-a]pyrazines involves regioselective metalation followed by quenching with electrophiles. researchgate.netnih.govrsc.orgresearchgate.net This method relies on the use of kinetic or thermodynamic bases, such as TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), to deprotonate specific C-H bonds on the heterocyclic ring, creating organometallic intermediates (e.g., zinc or magnesium). researchgate.netnih.gov The choice of the metalating agent can control the site of deprotonation. researchgate.netnih.gov

These organometallic intermediates can then react with a wide array of electrophiles to introduce various functional groups. researchgate.net For example, quenching with iodine provides iodinated derivatives, which can serve as handles for further cross-coupling reactions. Reaction with allyl bromides or acyl chlorides introduces allyl or keto functionalities, respectively. researchgate.net Furthermore, transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, can be employed on halogenated scaffolds to introduce aryl, alkyl, or benzylic groups. researchgate.netnih.gov These methods provide a comprehensive toolkit for systematically decorating the imidazo-oxazine scaffold, enabling the synthesis of diverse compound libraries. nih.gov

Table 4: Functionalization of Imidazo-Fused Scaffolds via Metalation
Metalating AgentElectrophile (E-X)Introduced GroupReaction TypeReference
TMPMgCl·LiClI₂-IIodolysis researchgate.net
TMPMgCl·LiClAllyl bromide-CH₂CH=CH₂Allylation researchgate.net
TMPMgCl·LiClR-COCl-C(O)RAcylation researchgate.net
TMP₂Zn·2MgCl₂·2LiClPh-I / Pd-catalyst-PhNegishi Cross-Coupling researchgate.net

Alkylation and Substitution Reactions

The construction of the imidazo[2,1-c] nih.govtsijournals.comoxazine ring system can be effectively achieved through a sequence involving substitution and subsequent intramolecular cyclization. A prominent method utilizes C-2 aroyl substituted imidazolo methanol (B129727) derivatives as key intermediates. nih.gov

The core of this synthetic approach is the substitution reaction between an imidazolo methanol derivative and a reagent like chloroacetyl chloride. nih.govresearchgate.net In this step, the hydroxyl group of the methanol moiety on the imidazole precursor is acylated by chloroacetyl chloride. This is followed by an intramolecular cyclization, where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming the fused 1,4-oxazine ring. This process results in the formation of an imidazo[2,1-c] nih.govtsijournals.comoxazin-6(5H)-one derivative. nih.gov

Preparation of Precursor: Synthesis of C-2 aroyl substituted imidazolo methanol derivatives. nih.gov

Substitution: Reaction of the methanol derivative with chloroacetyl chloride to form an intermediate ester. nih.gov

Intramolecular Cyclization: Ring closure under basic conditions to yield the final bicyclic imidazo-oxazinone structure. nih.gov

This sequence demonstrates a classic example of constructing a heterocyclic system where a key substitution reaction installs a reactive group positioned for a subsequent ring-forming alkylation event.

Introduction of Diverse Substituents for Structural Modification

The structural diversity of imidazo[2,1-c] nih.govtsijournals.comoxazine derivatives is primarily achieved by modifying the precursors used in the synthesis. By employing differently substituted starting materials, a wide array of functional groups can be incorporated into the final bicyclic structure.

A versatile method begins with the synthesis of various C-2 aroyl imidazole derivatives. nih.gov These are prepared from substituted acetophenones, which allows for the introduction of different aryl groups at what will become the C-2 and C-8 positions of the final product. For instance, starting with acetophenone, 4-bromoacetophenone, or 4-chloroacetophenone allows for the corresponding phenyl, 4-bromophenyl, or 4-chlorophenyl substituents to be installed on the imidazole ring before the oxazine ring is constructed. researchgate.net

The subsequent reduction of the aroyl group to a methanol and reaction with chloroacetyl chloride builds the oxazinone ring, carrying the substituents from the initial precursor. nih.gov This strategy has been successfully used to synthesize a library of derivatives with varying electronic and steric properties, which is crucial for tuning the molecule's biological and pharmacological profile.

The table below details specific examples of substituents introduced onto the 2,8-di-substituted-8H-imidazo[2,1-c] nih.govtsijournals.comoxazin-6(5H)-one scaffold using this methodology. researchgate.net

Compound NameSubstituent at C-2Substituent at C-8Reference
2,8-Diphenyl-8H-imidazo[2,1-c] nih.govtsijournals.comoxazin-6(5H)-onePhenylPhenyl nih.govresearchgate.net
8-(4-Bromophenyl)-2-phenyl-8H-imidazo[2,1-c] nih.govtsijournals.comoxazin-6(5H)-onePhenyl4-Bromophenyl researchgate.net
8-(4-Chlorophenyl)-2-phenyl-8H-imidazo[2,1-c] nih.govtsijournals.comoxazin-6(5H)-onePhenyl4-Chlorophenyl researchgate.net
2,8-di([1,1'-biphenyl]-4-yl)-8H-imidazo[2,1-c] nih.govtsijournals.comoxazin-6(5H)-one[1,1'-biphenyl]-4-yl[1,1'-biphenyl]-4-yl researchgate.net

Reaction Mechanisms and Kinetics of Imidazo 2,1 C 1 2 Oxazine Formation and Transformations

Mechanistic Pathways of Key Cyclization Reactions

The formation of the fused imidazo-oxazine ring system is typically achieved through intramolecular cyclization reactions, where the regioselectivity and reaction pathway are dictated by the nature of the starting materials, catalysts, and reaction conditions.

6-exo-dig Regioselectivity in Hydroalkoxylation

The formation of six-membered rings in fused heterocyclic systems often proceeds with high regioselectivity. In reactions involving the intramolecular nucleophilic attack of an oxygen atom onto an alkyne (hydroalkoxylation), the mode of cyclization is critical. While specific studies on the hydroalkoxylation leading to 3H-imidazo[2,1-c] nih.govnih.govoxazine (B8389632) are not extensively detailed, analogous systems provide insight into the governing principles. For instance, the cyclization of o-alkynoylphenols demonstrates that a 6-endo-dig cyclization is often thermodynamically favored over the corresponding 5-exo-dig pathway, a preference supported by DFT calculations. rsc.org Similarly, the synthesis of related benzo[1′,2′:4,5]imidazo[1,2-c] nih.govtubitak.gov.troxazin-1-ones has been achieved through a silver/trifluoroacetic acid-catalyzed 6-endo-dig cyclization. nih.gov These examples suggest that the formation of the six-membered oxazine ring in the imidazo[2,1-c] nih.govnih.govoxazine system is a favored pathway, leading to a stable fused bicyclic structure.

Propargyl-Allene Isomerization Pathways

In syntheses that utilize propargylic precursors, a propargyl-allene isomerization can be a key mechanistic step. This transformation converts a propargyl group into a reactive allene moiety, which can then participate in subsequent cyclization reactions. Several mechanisms can facilitate this isomerization.

One pathway involves the reaction of a starting material like a 2-en-4-yn-1-ol with trichloroacetonitrile in the presence of a base. nih.gov The reaction is proposed to proceed through a nucleophilic attack of the hydroxyl group, followed by intramolecular ring closure. nih.gov This leads to a propargylic intermediate which then undergoes isomerization to the final allenyl heterocycle. nih.gov The specific substituents on the molecule can significantly influence the ease of this isomerization. nih.gov

Alternatively, transition metal catalysis, particularly with gold catalysts, can promote the 1,3-H shift required for the isomerization of propargylic compounds to allenes. semanticscholar.org Mechanistic studies suggest that the catalyst activates the substrate for isomerization while also stabilizing the resulting allene product to prevent further reactions. semanticscholar.org Another classic method, the Myers allene synthesis, converts a propargyl alcohol into an allene via an arenesulfonylhydrazine intermediate. wikipedia.org This process involves a Mitsunobu reaction followed by the elimination of arylsulfinic acid and extrusion of nitrogen gas through a tubitak.gov.trtubitak.gov.tr-sigmatropic or retro-ene reaction. wikipedia.org

Proposed Mechanisms for 1,4-Imidazoxazinone Formation

A key route to the imidazo[2,1-c] nih.govnih.govoxazine core involves the synthesis of 1,4-imidazoxazinone derivatives. One studied pathway involves the reaction of C-2 aroyl substituted imidazolo methanol (B129727) derivatives with chloroacetylchloride. nih.govtubitak.gov.trresearchgate.net The mechanism of this cyclization is highly dependent on the reaction conditions, particularly the base and solvent used. nih.govtubitak.gov.tr

The proposed mechanism begins with the C-2 aroyl substituted imidazolo methanol derivative. tubitak.gov.tr When a strong base such as sodium hydride (NaH) is used, it can deprotonate both the hydroxyl group and the N-H of the imidazole (B134444) ring. tubitak.gov.tr The resulting dianion then undergoes intramolecular cyclization. The reaction of the starting compound with chloroacetylchloride leads to the formation of the heterobicyclic imidazoxazinone product. nih.govresearchgate.net The choice of base is critical; the use of some inorganic bases can lead to the formation of polymeric structures from reaction intermediates. nih.gov The reaction to form the final imidazoxazinone derivative was successful when conducted in dichloromethane (DCM) at 45 °C. nih.gov

Table 1: Reaction Conditions for Imidazoxazinone Formation from Compound 3a and Chloroacetylchloride researchgate.net
EntrySolventBaseTemperatureTime (h)Result
1DMFNaH0°C24Non-isolated mixture
2DCMK₂CO₃Room Temp.24Non-isolated mixture
3THFNaH0°C24Non-isolated mixture
4THFK₂CO₃Room Temp.24Non-isolated mixture

Intramolecular Rearrangements and Tautomerism in Imidazo-Oxazine Systems

Fused heterocyclic systems like imidazo-oxazines can potentially undergo intramolecular rearrangements and exist in different tautomeric forms. Skeletal rearrangements have been observed in related fused imidazole systems. For example, imidazo[4,5-e]thiazolo[2,3-c] nih.govnih.govresearchgate.nettriazine derivatives can undergo hydrolysis and skeletal rearrangement to form imidazo[4,5-e] nih.govtubitak.gov.trthiazino[2,3-c] nih.govnih.govresearchgate.nettriazines. researchgate.net Similarly, the synthesis of benzimidazo[2,1-b] nih.govtubitak.gov.trthiazinium salts can involve cycle expansion from a thiazole precursor, representing another form of intramolecular rearrangement. researchgate.net

While specific studies on the tautomerism of the 3H-imidazo[2,1-c] nih.govnih.govoxazine ring system are limited, the presence of the imidazole ring and the oxazine ring with various possible sites for protonation and deprotonation suggests that tautomerism is possible. The exact nature and equilibrium of these tautomers would depend on the substitution pattern and the surrounding chemical environment (e.g., solvent, pH).

Kinetic Studies of Imidazo-Oxazine Forming Reactions

For example, a kinetic study on the formation of a novel 1,3-oxazine compound found that the reaction follows first-order kinetics. edu.krd The mechanism was determined to proceed via an imino-Diels-Alder reaction. edu.krd By studying the reaction at different temperatures, the activation energy (Ea) and other thermodynamic parameters such as the Gibbs free energy of activation (ΔG#) and the entropy of activation (ΔS#) were calculated. edu.krd These parameters confirmed the proposed mechanism and the formation of the oxazine ring. edu.krd Such studies are crucial for elucidating the mechanistic details of the cyclization process.

Table 2: Example Thermodynamic Parameters from a Kinetic Study of 1,3-Oxazine Formation edu.krd
ParameterValueUnit
Reaction OrderFirst-
Activation Energy (Ea)CalculatedkJ/mol
Gibbs Energy of Activation (ΔG#)CalculatedkJ/mol
Entropy of Activation (ΔS#)CalculatedJ/mol·K
Arrhenius Factor (A)Calculateds⁻¹

Intermediates Isolation and Characterization in Cyclization Processes

The isolation and characterization of reaction intermediates are powerful tools for elucidating mechanistic pathways. In the synthesis of 1,4-imidazoxazinone derivatives, intermediate products have been successfully isolated. nih.govresearchgate.net The formation and stability of these intermediates are highly dependent on the reaction conditions. For instance, in the reaction between C-2 aroyl substituted imidazolo methanol derivatives and chloroacetylchloride, the use of sodium hydride (NaH) as a base leads to a distinct intermediate. nih.govtubitak.gov.tr In contrast, the use of other inorganic bases can promote the formation of polymeric structures, suggesting that the intermediate is prone to side reactions under certain conditions. nih.gov

Spectroscopic and Crystallographic Characterization of Imidazo 2,1 C 1 2 Oxazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C), allowing for the precise mapping of the molecular structure of imidazo[2,1-c] nih.govrsc.orgoxazine (B8389632) derivatives.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within a molecule. In the analysis of 8H-imidazo[2,1-c] nih.govrsc.orgoxazin-6(5H)-one derivatives, specific chemical shifts (δ) and coupling patterns are observed that are characteristic of the fused ring system.

Table 1: Selected ¹H NMR Data for Imidazo[2,1-c] nih.govrsc.orgoxazine Derivatives

Compound Aromatic Protons (Ar-H) [δ, ppm] Imidazole (B134444) CH [δ, ppm] C8-H [δ, ppm] Oxazine CH₂ [δ, ppm] (J, Hz)
2,8-diphenyl-8H-imidazo[2,1-c] nih.govrsc.orgoxazin-6(5H)-one 7.83–7.80 (m, 2H), 7.73–7.70 (m, 2H), 7.29–7.25 (m, 6H) 7.43 (s, 1H) 7.35 (s, 1H) 4.64 (d, 1H, J=15.8), 4.26 (d, 1H, J=15.8)

Data sourced from Taşdemir et al. (2021). nih.gov

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment.

In the ¹³C NMR spectra of 8H-imidazo[2,1-c] nih.govrsc.orgoxazin-6(5H)-one derivatives, the carbonyl carbon (C=O) of the oxazinone ring is a particularly diagnostic signal, appearing significantly downfield, typically around δ 166.7 ppm. nih.gov The carbons of the imidazole ring and the attached aromatic substituents are observed in the δ 114–145 ppm range. nih.gov For example, in 2,8-diphenyl-8H-imidazo[2,1-c] nih.govrsc.orgoxazin-6(5H)-one, the aromatic carbons resonate between δ 125.8 and 144.9 ppm. nih.gov The sp³-hybridized carbons of the oxazine ring, C8 and the methylene carbon, are found further upfield. The C8 carbon appears around δ 70.2 ppm, while the methylene carbon (CH₂) signal is observed at approximately δ 41.1 ppm. nih.gov These assignments are crucial for confirming the integrity of the fused heterocyclic core.

Table 2: Selected ¹³C NMR Data for Imidazo[2,1-c] nih.govrsc.orgoxazine Derivatives

Compound C=O [δ, ppm] Aromatic & Imidazole Carbons [δ, ppm] C8 [δ, ppm] CH₂ [δ, ppm]
2,8-diphenyl-8H-imidazo[2,1-c] nih.govrsc.orgoxazin-6(5H)-one 166.7 144.9, 134.1, 133.5, 130.0, 129.7, 129.3, 129.1, 127.7, 125.9, 125.8, 114.1 70.2 41.1

Data sourced from Taşdemir et al. (2021). nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar, medium to high molecular weight compounds without causing significant fragmentation. In the study of imidazo[2,1-c] nih.govrsc.orgoxazine derivatives, ESI-MS is typically used to identify the protonated molecular ion [M+H]⁺. The detection of this ion allows for the direct confirmation of the molecular weight of the synthesized compound, providing strong evidence for the proposed structure. For example, the analysis of 2,8-diphenyl-8H-imidazo[2,1-c] nih.govrsc.orgoxazin-6(5H)-one shows a prominent [M+H]⁺ peak, confirming its molecular weight. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. By comparing the experimentally measured exact mass with the calculated mass for a proposed chemical formula, HRMS can definitively confirm the molecular formula of a newly synthesized imidazo[2,1-c] nih.govrsc.orgoxazine derivative. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS (ESI) Data for Imidazo[2,1-c] nih.govrsc.orgoxazine Derivatives

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
2,8-diphenyl-8H-imidazo[2,1-c] nih.govrsc.orgoxazin-6(5H)-one C₁₈H₁₄N₂O₂ 291.11280 291.11392
2,8-bis(4-chlorophenyl)-8H-imidazo[2,1-c] nih.govrsc.orgoxazin-6(5H)-one C₁₈H₁₂Cl₂N₂O₂ 359.03488 359.03586

Data sourced from Taşdemir et al. (2021). nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For imidazo[2,1-c] nih.govrsc.orgoxazine derivatives, IR spectroscopy provides key evidence for the presence of the oxazinone ring.

The most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching vibration, which appears strongly in the region of 1740–1770 cm⁻¹. nih.gov For example, 2,8-diphenyl-8H-imidazo[2,1-c] nih.govrsc.orgoxazin-6(5H)-one shows a strong C=O absorption at 1747 cm⁻¹. nih.gov Other important bands include those for C-N stretching, C-O stretching, and aromatic C=C stretching vibrations, which further corroborate the structure. The presence of aromatic rings is confirmed by peaks in the 1450–1610 cm⁻¹ region and C-H stretching bands above 3000 cm⁻¹. nih.gov

Table 4: Key IR Absorption Bands for Imidazo[2,1-c] nih.govrsc.orgoxazine Derivatives (cm⁻¹)

Compound C=O Stretch Aromatic C=C Stretch Other Key Bands
2,8-diphenyl-8H-imidazo[2,1-c] nih.govrsc.orgoxazin-6(5H)-one 1747 1633, 1601, 1583 3148, 2980, 1455, 1342
2,8-bis(4-bromophenyl)-8H-imidazo[2,1-c] nih.govrsc.orgoxazin-6(5H)-one 1770 1633, 1593 3147, 2833, 1485, 1398

Data sourced from Taşdemir et al. (2021). nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation, and stereochemistry. In the context of imidazo[2,1-c] nih.govtubitak.gov.troxazine derivatives, single-crystal X-ray diffraction analysis would yield crucial data on bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's solid-state conformation.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential tools in synthetic chemistry for both monitoring the progress of reactions and assessing the purity of the final products.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively monitor the course of a chemical reaction. thieme.de In the synthesis of imidazo[2,1-c] nih.govtubitak.gov.troxazinone derivatives, TLC is employed to track the consumption of starting materials and the formation of the desired product. nih.govtubitak.gov.tr By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, chemists can visually assess the reaction's progress and determine the optimal reaction time. tubitak.gov.tr For example, the synthesis of C-2 aroyl substituted imidazolo methanol (B129727) derivatives, precursors to imidazo[2,1-c] nih.govtubitak.gov.troxazinones, was monitored by TLC to confirm the completion of the reaction after 24 hours. tubitak.gov.tr

High-Performance Liquid Chromatography (HPLC) is a more sophisticated chromatographic technique that is widely used for the quantitative analysis and purification of chemical compounds. In the context of imidazo-oxazine derivatives, HPLC is a valuable tool for determining the purity of the synthesized compounds. For instance, the purity of novel imidazo[2,1-b] nih.govuniurb.itoxazine derivatives was confirmed to be greater than 95% using HPLC analysis. ucl.ac.uk A typical HPLC setup for such an analysis would involve a C-18 column with a mobile phase consisting of a mixture of solvents like methanol and water. ucl.ac.uk This technique is also crucial in the analysis of related nitroimidazo-oxazine compounds, where it has been used to detect and quantify specific cofactors and their precursors. nih.gov

Theoretical and Computational Chemistry Studies of 3h Imidazo 2,1 C 1 2 Oxazine

Molecular Docking Simulations for Ligand-Target Interactions

Identification of Key Residues in Binding Pockets:Without docking studies, there is no information available identifying key amino acid residues that might be involved in forming interactions with this compound within a protein's binding pocket.

Future computational research would be necessary to generate the data required to populate these areas of study for 3H-Imidazo[2,1-c] ymerdigital.comresearchgate.netoxazine (B8389632).

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in drug discovery and development, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

3D-QSAR Models (e.g., CoMFA, CoMSIA) for Activity Prediction

For a series of 3H-imidazo[2,1-c]oxazine derivatives, three-dimensional QSAR (3D-QSAR) models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be pivotal in predicting their biological activities. These methods are foundational in modern medicinal chemistry for optimizing lead compounds.

In a typical study, a dataset of 3H-imidazo[2,1-c]oxazine analogs with experimentally determined biological activities (e.g., inhibitory concentrations, IC50) would be aligned based on a common scaffold.

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around each molecule. The resulting models would highlight specific spatial regions where bulky substituents or particular charge distributions on the 3H-imidazo[2,1-c]oxazine scaffold are predicted to enhance or diminish biological activity. For instance, a CoMFA model might indicate that a sterically bulky group at a certain position could improve binding to a target protein, while an electropositive substituent elsewhere might be detrimental.

CoMSIA extends this analysis by incorporating additional molecular fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This provides a more nuanced understanding of the structure-activity relationship. A CoMSIA model for 3H-imidazo[2,1-c]oxazine derivatives could reveal that hydrogen bond acceptor capabilities in one region and hydrophobic characteristics in another are crucial for activity.

The statistical robustness of these models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A predictive model would then be used to estimate the activity of newly designed, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Table 1: Representative Statistical Parameters for a Hypothetical 3D-QSAR Study on 3H-Imidazo[2,1-c]oxazine Derivatives

Model q² (Cross-validated) r² (Non-cross-validated) Standard Error of Prediction (SEP) F-statistic Field Contributions
CoMFA > 0.5 > 0.9 Low High Steric: 50-60%, Electrostatic: 40-50%

| CoMSIA | > 0.5 | > 0.9 | Low | High | Steric: 20-30%, Electrostatic: 25-35%, Hydrophobic: 15-25%, H-bond Donor: 10-20%, H-bond Acceptor: 10-20% |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For the 3H-imidazo[2,1-c]oxazine system, MD simulations would be invaluable for understanding its conformational flexibility, stability, and interactions with biological macromolecules such as enzymes or receptors.

By simulating the compound in a biologically relevant environment (e.g., in a water box with physiological ion concentrations), researchers can observe its dynamic behavior. Key insights would include:

Conformational Preferences: Identifying the most stable, low-energy conformations of the 3H-imidazo[2,1-c]oxazine ring system.

Structural Stability: Assessing the rigidity or flexibility of the fused ring structure by analyzing root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time.

Interaction Dynamics: When simulated with a target protein, MD can reveal the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate the binding free energy, offering a dynamic picture that complements static docking studies.

Advanced Computational Methods (e.g., Bonding Evolution Theory for Reaction Analysis)

Bonding Evolution Theory (BET) is a sophisticated method that analyzes the changes in chemical bonds along a reaction pathway by examining the topology of the Electron Localization Function (ELF). This approach provides a detailed, step-by-step description of bond formation and cleavage during a chemical reaction.

For 3H-imidazo[2,1-c]oxazine, BET could be applied to elucidate the mechanisms of its synthesis or its metabolic degradation. For example, in a proposed synthetic route, BET could identify the precise sequence of electronic rearrangements, such as the formation of the imidazo (B10784944) and oxazine rings. It would characterize the nature of the transition states and any intermediates, providing a deeper understanding than conventional reaction energy diagrams. This method moves beyond simple energetics to describe the qualitative changes in chemical bonding throughout a transformation.

In Silico Predictions for Research and Development (e.g., ADME prediction)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. In silico tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) are routinely used to filter out candidates that are likely to fail later in development.

For 3H-imidazo[2,1-c]oxazine and its derivatives, a variety of ADME parameters would be computationally predicted. These predictions are based on the compound's structure and physicochemical properties.

Table 2: Hypothetical In Silico ADME Profile for a 3H-Imidazo[2,1-c]oxazine Derivative

Property Predicted Value/Classification Importance in Drug Development
Molecular Weight < 500 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP (Lipophilicity) 1 - 3 Influences solubility, absorption, and membrane permeability.
Topological Polar Surface Area (TPSA) < 140 Ų Predicts drug transport properties, including blood-brain barrier penetration.
Number of H-bond Donors < 5 Adherence to Lipinski's Rule of Five.
Number of H-bond Acceptors < 10 Adherence to Lipinski's Rule of Five.
Aqueous Solubility Good to Moderate Essential for absorption and formulation.
Human Intestinal Absorption High Predicts the extent of absorption from the gut.
Blood-Brain Barrier (BBB) Penetration Yes/No Determines potential for CNS activity or side effects.

| CYP450 Enzyme Inhibition | e.g., Non-inhibitor of CYP2D6 | Predicts potential for drug-drug interactions. |

These in silico predictions help in prioritizing which 3H-imidazo[2,1-c]oxazine derivatives should be synthesized and subjected to more resource-intensive experimental testing, thereby streamlining the research and development process.

Pre Clinical Biological Activity and Structure Activity Relationship Sar Studies

Antimicrobial Activity Investigations (In Vitro and In Vivo Preclinical Models)

While the primary focus of recent research on imidazo-oxazine scaffolds has been on their antitubercular potential, several studies have also explored their broader antimicrobial activities.

Antibacterial Efficacy and Spectrum

Investigations into the antibacterial properties of imidazo-oxazine derivatives have yielded varied results. A series of novel 3-arylbenzylidene-1H-benzo researchgate.netresearchgate.netimidazo[2,1-c] nih.govresearchgate.netoxazine-1,4(3H)-diones were synthesized and evaluated for their antibacterial activity. researchgate.net Among the tested compounds, derivative 4i , identified as 3-(3,5-dimethoxybenzylidene)-1H-benzo researchgate.netresearchgate.netimidazo[2,1-c] nih.govresearchgate.netoxazine-1,4-(3H)-dione, demonstrated significant inhibitory effects against all tested bacterial strains. researchgate.net Another compound, 4h (3-(4-methoxybenzylidene)-1H-benzo researchgate.netresearchgate.netimidazo[2,1-c] nih.govresearchgate.netoxazine-1,4(3H)-dione), also showed promising activity. researchgate.net

The antibacterial efficacy of these compounds was determined by measuring the zone of inhibition (ZOI) at concentrations of 200 and 400 µg/mL. Compound 4i exhibited excellent inhibition with ZOI ranging from 9.43 to 27.89 mm, while compound 4h showed inhibition zones from 11.25 to 26.22 mm. researchgate.net These findings suggest that the 3H-imidazo[2,1-c] nih.govresearchgate.netoxazine (B8389632) scaffold can serve as a template for developing new antibacterial agents.

Conversely, a study focused on 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govscienceopen.comoxazine derivatives, which are potent antitubercular agents, found that these specific compounds did not exhibit substantial activity against other bacteria. nih.govscienceopen.comresearchgate.net This highlights that the antibacterial spectrum of imidazo-oxazines is highly dependent on the substitution pattern and the specific isomeric form of the heterocyclic core.

CompoundSubstituent at C3Concentration (µg/mL)Zone of Inhibition (mm)Bacterial Strains
4i3,5-dimethoxybenzylidene200 & 4009.43 - 27.89Not specified
4h4-methoxybenzylidene200 & 40011.25 - 26.22Not specified

Antifungal Efficacy and Spectrum

Similar to the antibacterial investigations, the antifungal potential of imidazo-oxazine derivatives has been explored. In the same study of 3-arylbenzylidene-1H-benzo researchgate.netresearchgate.netimidazo[2,1-c] nih.govresearchgate.netoxazine-1,4(3H)-diones, compound 4i (3-(3,5-dimethoxybenzylidene)-1H-benzo researchgate.netresearchgate.netimidazo[2,1-c] nih.govresearchgate.netoxazine-1,4-(3H)-dione) was found to have more promising antifungal activity compared to the standard drug, Itraconazole. researchgate.netresearchgate.net The other synthesized compounds in this series showed moderate to poor antifungal activity. researchgate.netresearchgate.net

However, it is important to note that the potent antitubercular 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govscienceopen.comoxazine derivatives were found to lack significant antifungal activity. nih.govscienceopen.comresearchgate.net This again underscores the high degree of structural specificity required for broad-spectrum antimicrobial action within the imidazo-oxazine class.

Mechanism of Antimicrobial Action (if elucidated in preclinical studies)

Preclinical studies on the broader antimicrobial mechanism of action for 3H-Imidazo[2,1-c] nih.govresearchgate.netoxazine derivatives are limited. For some related benzimidazole derivatives, molecular docking studies have suggested that they may inhibit sterol 14α-demethylase in Candida albicans, which is a key enzyme in fungal cell membrane biosynthesis. researchgate.net However, for the specific 3H-imidazo[2,1-c] nih.govresearchgate.netoxazine scaffold, the precise mechanism of antibacterial and antifungal action has not been extensively elucidated in the reviewed preclinical studies and remains an area for further investigation.

Antitubercular Activity of Imidazo-Oxazines

A significant body of research has been dedicated to the antitubercular properties of imidazo-oxazine derivatives, particularly the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govscienceopen.comoxazine scaffold, which is a close structural isomer of the 3H-imidazo[2,1-c] nih.govresearchgate.netoxazine core. These compounds have shown remarkable efficacy against Mycobacterium tuberculosis.

Efficacy against Drug-Susceptible and Multidrug-Resistant Mycobacterium tuberculosis Strains

A series of novel carbamate derivatives of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govscienceopen.comoxazine have demonstrated potent activity against the drug-susceptible M. tuberculosis H37Rv strain, with MIC90 values ranging from 0.18 to 1.63 μM. nih.govresearchgate.net Several of these compounds also exhibited remarkable activity against a panel of multidrug-resistant (MDR-TB) clinical isolates, with MIC90 values below 0.5 μM. nih.govresearchgate.net

In preclinical in vivo models, these compounds were highly effective. In macrophages infected with M. tuberculosis, several of the synthesized derivatives showed a 1-log greater reduction in mycobacterial burden compared to the first-line drug rifampicin and the related nitroimidazole drug pretomanid. nih.govscienceopen.comresearchgate.net

Compound SeriesTarget StrainMIC90 Range (µM)
2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govscienceopen.comoxazine carbamate derivativesM. tuberculosis H37Rv0.18 - 1.63
MDR-TB clinical isolates< 0.5

Preclinical Mechanism of Action: Interaction with Deazaflavin-Dependent Nitroreductase (Ddn)

The antitubercular mechanism of action for nitroimidazo-oxazines is well-characterized and involves the bioreductive activation of the nitro group. pnas.org These compounds are prodrugs that require activation by a specific bacterial enzyme. pnas.org Molecular docking studies have revealed that these imidazo[2,1-b] nih.govscienceopen.comoxazine derivatives can interact with the deazaflavin-dependent nitroreductase (Ddn). nih.govscienceopen.comresearchgate.net

The Ddn enzyme, in conjunction with its deazaflavin cofactor F420, reduces the nitro group of the imidazo-oxazine, leading to the formation of reactive nitrogen species, including nitric oxide. nih.gov These reactive species are cytotoxic to the mycobacteria and are believed to be responsible for the potent antitubercular effect. nih.gov This mechanism is similar to that of other nitroimidazole antitubercular drugs like pretomanid and delamanid. nih.govnih.govmdpi.com The crucial role of Ddn is further supported by the observation that resistance to these compounds is often associated with mutations in the gene encoding for this enzyme. pnas.org

Other Emerging Biological Activities (Pre-clinical Focus)There is no available literature detailing other emerging preclinical biological activities for the 3H-Imidazo[2,1-c]nih.govnih.govoxazine scaffold.

Antioxidant Activity

There is currently no specific information available in the reviewed scientific literature regarding the antioxidant properties of 3H-Imidazo[2,1-c] nih.govnih.govoxazine derivatives.

Enzyme Inhibition (e.g., Carbonic Anhydrase)

Detailed studies on the inhibitory effects of 3H-Imidazo[2,1-c] nih.govnih.govoxazine compounds against enzymes such as carbonic anhydrase have not been found in the available literature.

Cytotoxicity Studies (Cell Lines, DNA Damaging)

Publicly accessible data from cytotoxicity assays or DNA damage studies specifically investigating compounds with a 3H-Imidazo[2,1-c] nih.govnih.govoxazine core is not available.

Anticonvulsant Activity and Receptor Agonism (e.g., GABA-A)

The anticonvulsant potential of 3H-Imidazo[2,1-c] nih.govnih.govoxazine derivatives, including their potential mechanism of action via GABA-A receptor agonism, has not been reported in the scientific literature reviewed.

Structure-Activity Relationships (SAR) for Biological Potency and Selectivity

Impact of Substituent Modifications on Biological Profiles

Without experimental data on the biological activity of 3H-Imidazo[2,1-c] nih.govnih.govoxazine derivatives, it is not possible to delineate the impact of substituent modifications on their biological profiles.

Stereochemical Influence on Activity

Information regarding the influence of stereochemistry on the biological activity of 3H-Imidazo[2,1-c] nih.govnih.govoxazine derivatives is not available, as no relevant biological studies have been identified.

Future Research Directions and Translational Perspectives for Imidazo 2,1 C 1 2 Oxazine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of imidazo-oxazine-based drug discovery is fundamentally linked to the availability of efficient and versatile synthetic methodologies. Future research should prioritize the development of novel synthetic routes that are not only high-yielding but also align with the principles of green chemistry.

Key areas of focus include:

Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, have proven effective for the one-pot synthesis of related imidazo[1,2-a]pyridines. mdpi.com Adapting these strategies could provide rapid access to a diverse library of imidazo-oxazine derivatives from simple starting materials, enhancing synthetic efficiency. mdpi.com

Continuous-Flow Synthesis: Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. beilstein-journals.org Developing a telescoped continuous-flow method, potentially incorporating microfluidic extraction units, could streamline the production of imidazo-oxazine intermediates and final products, removing the need for isolation at each step. beilstein-journals.org

Sustainable Catalysis: The exploration of environmentally benign catalysts is crucial. Studies on related heterocycles have shown success using mild catalysts like ammonium chloride, reducing reliance on harsh or toxic reagents. mdpi.com Future work should investigate similar sustainable catalysts for key cyclization and functionalization steps in imidazo-oxazine synthesis. researchgate.netuniurb.it

Table 1: Comparison of Synthetic Methodologies for Fused Imidazole (B134444) Heterocycles

Methodology Key Advantages Relevance for Imidazo-oxazine Synthesis
Traditional Multistep Synthesis Well-established; allows for isolation and purification of intermediates. nih.gov Provides a baseline for yield and purity comparison.
Multicomponent Reactions (MCRs) High atom economy; operational simplicity; rapid library generation. mdpi.com Ideal for creating diverse analogs for SAR studies.
Continuous-Flow Synthesis Enhanced safety and scalability; precise control over reaction parameters. beilstein-journals.org Suitable for large-scale production required for pre-clinical and clinical development. rsc.org
Green Catalysis Reduced environmental impact; milder reaction conditions. mdpi.com Aligns with modern standards for sustainable pharmaceutical manufacturing.

Advanced Structural Elucidation and Conformational Studies in Complex Biological Environments

While standard spectroscopic techniques like NMR and mass spectrometry are essential for initial characterization, a deeper understanding of the three-dimensional structure and conformational dynamics of imidazo-oxazine derivatives is critical. nih.govresearchgate.net Future research must employ advanced analytical and computational methods to study these molecules in environments that mimic their biological context. This includes investigating how the scaffold's conformation changes upon binding to a target protein or crossing a biological membrane. Techniques such as 2D-NMR (NOESY, ROESY), X-ray crystallography of ligand-protein complexes, and molecular dynamics (MD) simulations will be instrumental in revealing the bioactive conformation and guiding the design of more potent and selective analogs.

Deeper Mechanistic Investigations of Biological Activities

Identifying the precise molecular mechanisms underlying the biological effects of imidazo-oxazine derivatives is paramount for their development as therapeutic agents. Drawing parallels from related imidazo-fused heterocycles, future investigations should move beyond phenotypic screening to target deconvolution and pathway analysis.

For instance, imidazo[2,1-b] nih.govuniurb.itoxazine (B8389632) derivatives have shown potent anti-tuberculosis activity by interacting with the deazaflavin-dependent nitroreductase (Ddn). nih.govresearchgate.net Similarly, certain imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine compounds have been found to act as inhibitors of tubulin polymerization or c-Met kinase. nih.govnih.gov

Future mechanistic studies for the 3H-Imidazo[2,1-c] nih.govmdpi.comoxazine scaffold should therefore involve:

Target Identification: Utilizing chemical proteomics, genetic screening, and other advanced techniques to identify the specific protein targets.

Enzyme Inhibition Assays: Quantifying the inhibitory activity against key enzymes implicated in diseases of interest (e.g., kinases, cyclooxygenases). semanticscholar.org

Cellular Pathway Analysis: Investigating the downstream effects on signaling pathways (e.g., phosphorylation cascades, gene expression) to understand the cellular response. nih.gov

Molecular Docking Studies: Computationally modeling the interaction between imidazo-oxazine analogs and their putative biological targets to elucidate binding modes. nih.govsemanticscholar.org

Targeted Analog Design Based on Refined SAR and Computational Insights

A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the imidazo-oxazine core. Future research should focus on a targeted analog design strategy, where computational insights guide the synthesis of new derivatives with specific modifications. rsc.org This iterative process involves creating focused libraries of compounds by modifying various positions on the heterocyclic scaffold and evaluating their biological activity.

For example, research on imidazo[1,2-a]pyrazine derivatives targeting casein kinase 1 validated the critical role of substituents at the C2 and C3 positions through docking studies and subsequent synthesis of targeted analogs. rsc.org A similar approach for 3H-Imidazo[2,1-c] nih.govmdpi.comoxazine would involve probing the chemical space around the core structure to identify key pharmacophoric elements and tolerated modifications. nih.gov

Table 2: Hypothetical SAR Exploration for a 3H-Imidazo[2,1-c] nih.govmdpi.comoxazine Scaffold

Compound R1 Substituent R2 Substituent In Vitro Activity (IC50) Computational Binding Score
Lead Scaffold -H -H 10 µM -7.5 kcal/mol
Analog A -CH3 -H 8 µM -7.8 kcal/mol
Analog B -Phenyl -H 1 µM -9.2 kcal/mol
Analog C -Phenyl -Cl (para) 0.5 µM -9.8 kcal/mol
Analog D -H -CH3 >20 µM -7.1 kcal/mol

Exploration of New Biological Targets and Therapeutic Applications (Pre-clinical)

The structural versatility of fused imidazole systems suggests that the 3H-Imidazo[2,1-c] nih.govmdpi.comoxazine scaffold may have therapeutic potential across a wide range of diseases. While initial studies might focus on a specific area, a broader preclinical screening effort is warranted. The imidazole ring is a key component in numerous existing drugs, and its fusion with an oxazine ring creates a unique chemical entity with potential for novel biological interactions. researchgate.net

Future preclinical evaluations should explore applications in:

Oncology: Screening against panels of cancer cell lines and investigating activity against validated cancer targets like receptor tyrosine kinases (e.g., c-Met) or components of the cell cycle machinery. nih.govnih.gov

Infectious Diseases: Evaluating activity against multidrug-resistant bacteria and viruses, inspired by the success of related compounds against M. tuberculosis. nih.govresearchgate.net

Neurodegenerative Diseases: Assessing potential in models of Alzheimer's or Parkinson's disease, an area where other imidazole-based heterocycles have been investigated. mdpi.com

Inflammatory Diseases: Testing for anti-inflammatory properties, for example, through inhibition of enzymes like COX-1/COX-2. semanticscholar.org

Integration of Artificial Intelligence and Machine Learning in Imidazo-Oxazine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.com Integrating these technologies into imidazo-oxazine research can significantly enhance efficiency. astrazeneca.com

Potential applications include:

Predictive Modeling: Using ML algorithms to analyze vast datasets and predict the biological activity, toxicity, and pharmacokinetic properties of virtual imidazo-oxazine libraries, prioritizing the most promising candidates for synthesis. mdpi.comnih.gov

De Novo Drug Design: Employing generative AI models to design entirely new imidazo-oxazine derivatives with optimized properties for a specific biological target.

Synthetic Route Prediction: Utilizing AI to identify the most efficient and sustainable synthetic pathways, speeding up the "Design-Make-Test-Analyze" cycle. astrazeneca.com

Collaborative Research Endeavors in Fused Heterocyclic Chemistry

The complexity of developing a new chemical scaffold into a viable drug necessitates a collaborative approach. Progress in the field of 3H-Imidazo[2,1-c] nih.govmdpi.comoxazine will be greatly accelerated by fostering collaborations between different scientific disciplines and institutions. Partnerships between academic synthetic chemistry labs, industrial pharmaceutical companies, computational chemists, and clinical researchers are essential. rsc.org Such collaborations facilitate the sharing of knowledge, resources, and expertise, creating a synergistic environment that can overcome the significant challenges of drug discovery and development. mdpi.com

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